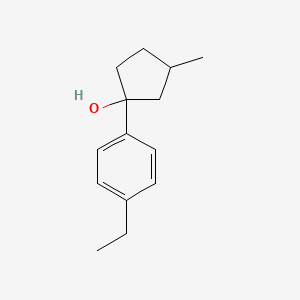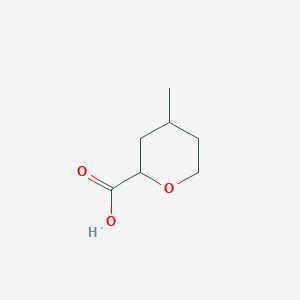amine](/img/structure/B13242068.png)
[(4-Bromo-3-methylphenyl)methyl](3-methylbutan-2-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-3-methylphenyl)methylamine is an organic compound with the molecular formula C13H20BrN This compound is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a methyl group and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methylphenyl)methylamine typically involves the reaction of 4-bromo-3-methylbenzyl chloride with 3-methylbutan-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (4-Bromo-3-methylphenyl)methylamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (4-Bromo-3-methylphenyl)methylamine serves as a building block for the synthesis of more complex molecules. It is used in the preparation of various pharmaceuticals and agrochemicals.
Biology
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine
In medicinal chemistry, (4-Bromo-3-methylphenyl)methylamine is explored for its potential as a drug candidate. It is investigated for its interactions with biological targets and its pharmacokinetic properties.
Industry
The compound finds applications in the production of specialty chemicals and intermediates. It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4-Bromo-3-methylphenyl)methylamine involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist of various receptors, leading to changes in cellular signaling pathways. For example, it may interact with serotonin or dopamine receptors, influencing mood and behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-3-methylphenol
- 4-Bromo-3-methylbenzoic acid
- 4-Bromo-3-methylbenzyl chloride
Uniqueness
(4-Bromo-3-methylphenyl)methylamine is unique due to its specific substitution pattern and the presence of both bromine and amine functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H20BrN |
|---|---|
Poids moléculaire |
270.21 g/mol |
Nom IUPAC |
N-[(4-bromo-3-methylphenyl)methyl]-3-methylbutan-2-amine |
InChI |
InChI=1S/C13H20BrN/c1-9(2)11(4)15-8-12-5-6-13(14)10(3)7-12/h5-7,9,11,15H,8H2,1-4H3 |
Clé InChI |
ZIRHCGXOJOMVGH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)CNC(C)C(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B13241997.png)

![1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine](/img/structure/B13242012.png)




![2-{[(Azetidin-3-yl)methyl]sulfanyl}pyrimidine](/img/structure/B13242039.png)
![2-{[1-(3,4-Dimethylphenyl)ethyl]amino}acetamide](/img/structure/B13242045.png)
![2-Bromo-6-{[(1-hydroxybutan-2-yl)amino]methyl}phenol](/img/structure/B13242046.png)
![3,3,3-Trifluoro-2-[(1-phenylethyl)amino]propan-1-ol](/img/structure/B13242053.png)

![Benzyl N-[3-(chlorosulfonyl)pyridin-4-yl]carbamate](/img/structure/B13242063.png)
